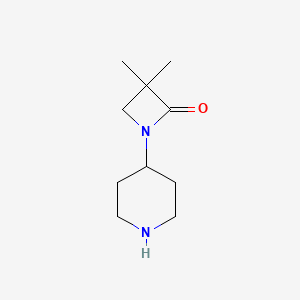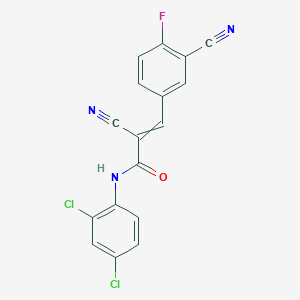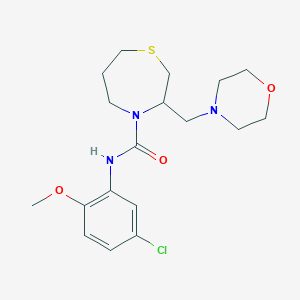
N-(5-chloro-2-methoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide, also known as CM-40907, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.
科学的研究の応用
Synthesis and Potential Applications
The compound has been utilized as part of the synthesis process for a variety of novel chemical structures with potential biological activities. For example, research by Abu-Hashem et al. (2020) explored the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, showing promise as anti-inflammatory and analgesic agents. These compounds exhibited significant cyclooxygenase inhibition, suggesting their potential use in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Another study by Jin et al. (2005) involved the synthesis of Gefitinib, a well-known anticancer drug, showcasing the versatility of similar compounds in pharmaceutical synthesis processes (Jin, Chen, Zou, Shi, & Ren, 2005).
Biodegradable Polymer Research
- Veld, Dijkstra, and Feijen (1992) discussed the synthesis of biodegradable polyesteramides with pendant functional groups, indicating the role of morpholine derivatives in creating polymers with potential medical applications, such as drug delivery systems (Veld, Dijkstra, & Feijen, 1992).
Imaging Agent Development
- Wang et al. (2017) synthesized a new potential PET imaging agent for detecting LRRK2 enzyme activity in Parkinson's disease. The research highlights the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial and Antiproliferative Agents
- Desai, Dodiya, and Shihora (2011) synthesized N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, demonstrating significant antimicrobial activities. This underscores the compound's utility in creating agents against various pathogens (Desai, Dodiya, & Shihora, 2011).
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3S/c1-24-17-4-3-14(19)11-16(17)20-18(23)22-5-2-10-26-13-15(22)12-21-6-8-25-9-7-21/h3-4,11,15H,2,5-10,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHWJASFRZSCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCCSCC2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

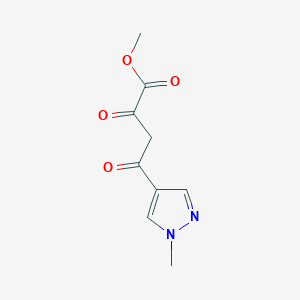


![1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2697857.png)
![7-(((2-aminoethyl)thio)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one dihydrochloride](/img/structure/B2697858.png)

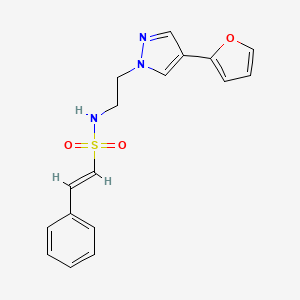
![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2697862.png)
![(3-(dimethylamino)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2697866.png)
![3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2697868.png)
